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Compound Name: 2,5-Dibromo-4-chloropyridine

Cat. No.: B1392315 Get Quote

An In-Depth Technical Guide to the Spectroscopic Profile of 2,5-Dibromo-4-chloropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dibromo-4-chloropyridine is a halogenated heterocyclic compound of significant interest

as a versatile building block in medicinal chemistry and materials science. Its utility in cross-

coupling reactions and as a scaffold for more complex molecular architectures necessitates a

thorough understanding of its structural and electronic properties. This guide provides a

comprehensive analysis of the expected spectroscopic data for 2,5-Dibromo-4-
chloropyridine, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS). While direct, published experimental spectra for this specific molecule are

not readily available in peer-reviewed literature, this document leverages established

spectroscopic principles and data from analogous structures to present a robust, predictive

characterization. Detailed, field-proven protocols for data acquisition are also provided to serve

as a self-validating framework for researchers.

Introduction: The Molecular Blueprint
2,5-Dibromo-4-chloropyridine (CAS No. 1033203-47-2) possesses a unique substitution

pattern on the pyridine ring that dictates its reactivity and spectroscopic signature.[1] The

presence of three distinct halogen atoms and a nitrogen atom within the aromatic ring creates a
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highly electron-deficient system. Understanding the interplay of these substituents is crucial for

interpreting its spectral data.

Nitrogen Atom: Acts as an electron-withdrawing group via induction and influences the

chemical shifts of adjacent protons and carbons.

Halogens (Br, Cl): Exert strong electron-withdrawing inductive effects (-I) and weaker

electron-donating resonance effects (+R). Their positions dictate the electronic environment

of the two remaining ring protons.

This guide will deconstruct the expected spectroscopic output, providing the rationale behind

the predicted data, thereby enabling researchers to confirm the identity, purity, and structure of

their synthesized or procured material.

Molecular Structure and Spectroscopic Overview
The structure of 2,5-Dibromo-4-chloropyridine, with IUPAC numbering, forms the basis of our

analysis.

Caption: Molecular structure of 2,5-Dibromo-4-chloropyridine.

NMR Spectroscopy will reveal the electronic environment of the two non-equivalent protons

(H3 and H6) and the five distinct carbon atoms.

IR Spectroscopy will identify characteristic vibrational frequencies of the pyridine ring and the

carbon-halogen bonds.

Mass Spectrometry will confirm the molecular weight and provide insight into the molecule's

stability and fragmentation patterns, distinguished by the unique isotopic signatures of

bromine and chlorine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise connectivity of organic molecules. For

2,5-Dibromo-4-chloropyridine, we expect two distinct signals in the ¹H NMR spectrum and

five signals in the ¹³C NMR spectrum.
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¹H NMR Analysis
The two protons, H3 and H6, are in different chemical environments and are not adjacent, so

they will appear as two distinct singlets.

H6 Prediction: This proton is positioned between the nitrogen and a bromine atom. The

deshielding effect of the adjacent electronegative nitrogen atom will shift this proton

significantly downfield.

H3 Prediction: This proton is adjacent to a bromine and a chlorine-bearing carbon. It will be

less deshielded than H6 but still in the aromatic region.

Proton
Predicted Chemical
Shift (δ, ppm)

Multiplicity Rationale

H6 8.5 - 8.7 Singlet (s)

Adjacent to

electronegative

nitrogen; deshielded.

H3 7.8 - 8.0 Singlet (s)
Influenced by adjacent

C-Br and C-Cl groups.

Note: Predicted shifts are for a CDCl₃ solvent and are based on analysis of similar compounds

like 2,5-Dibromopyridine.[2]

¹³C NMR Analysis
The molecule has five unique carbon atoms, each experiencing different electronic effects from

the adjacent nitrogen and halogen substituents.
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Carbon
Predicted Chemical Shift
(δ, ppm)

Rationale

C2 143 - 146
Attached to Nitrogen and

Bromine (strong deshielding).

C6 151 - 154
Attached to Nitrogen (strong

deshielding).

C4 135 - 138 Attached to Chlorine.

C5 125 - 128 Attached to Bromine.

C3 130 - 133

Attached to Hydrogen,

influenced by adjacent

halogens.

Note: Predicted shifts are based on data from analogous compounds like 2-chloropyridine and

general substituent effects in pyridine systems.[3]

Experimental Protocol for NMR Data Acquisition
This protocol ensures the acquisition of high-quality, reproducible NMR data.

Workflow: NMR Sample Preparation and Analysis
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Sample Preparation

Data Acquisition (400 MHz+)

Weigh 10-20 mg of
2,5-Dibromo-4-chloropyridine

Transfer to clean,
dry NMR tube

Add ~0.7 mL of
deuterated solvent

(e.g., CDCl₃ with TMS)

Cap and vortex until
fully dissolved

Insert sample and lock
on solvent signal

Shim magnet for
homogeneity

Acquire ¹H Spectrum
(16-32 scans)

Acquire ¹³C Spectrum
(1024+ scans)

Process data (FT, phase,
and baseline correction)

Click to download full resolution via product page

Caption: Standard workflow for NMR data acquisition.
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Sample Preparation: Accurately weigh 10-20 mg of the compound into a clean NMR tube.

Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ containing 0.03%

tetramethylsilane, TMS, as an internal standard). Ensure the sample is fully dissolved.

Instrumentation: Use a spectrometer operating at a minimum of 400 MHz for ¹H.

Tuning and Shimming: Lock the spectrometer on the deuterium signal of the solvent.

Perform automated or manual shimming to optimize magnetic field homogeneity, ensuring

sharp peaks and minimal distortion.

¹H Acquisition: Acquire the proton spectrum with a sufficient number of scans (typically 16-

32) to achieve a good signal-to-noise ratio.

¹³C Acquisition: Acquire the carbon spectrum. Due to the low natural abundance of ¹³C and

longer relaxation times, a greater number of scans (e.g., 1024 or more) is required.

Processing: Process the raw data (Free Induction Decay, FID) using a Fourier transform

(FT), followed by phase and baseline correction. Calibrate the ¹H spectrum by setting the

TMS peak to 0.00 ppm.

Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule. The spectrum of 2,5-Dibromo-4-
chloropyridine will be characterized by vibrations of the pyridine ring and the carbon-halogen

bonds.

Spectral Interpretation
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Wavenumber (cm⁻¹) Predicted Intensity Assignment

3100 - 3000 Weak Aromatic C-H stretching

1550 - 1530 Medium-Strong
C=N stretching vibration of the

pyridine ring

1450 - 1380 Medium-Strong
C=C stretching vibrations of

the aromatic ring

1100 - 1000 Medium Ring breathing modes

850 - 750 Strong C-Cl stretching vibration

700 - 550 Strong
C-Br stretching vibrations (two

expected)

Note: The C-Cl and C-Br stretches are in the fingerprint region and provide strong evidence for

the presence of these halogens.

Experimental Protocol for IR (ATR) Spectroscopy
Attenuated Total Reflectance (ATR) is a common, convenient method for acquiring IR spectra

of solid samples.

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean.

Record a background spectrum of the empty ATR stage.

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

Pressure Application: Lower the ATR anvil to apply firm, consistent pressure, ensuring good

contact between the sample and the crystal.

Data Acquisition: Co-add a sufficient number of scans (e.g., 32-64) to obtain a high-quality

spectrum.

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after

analysis.
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Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule. The

presence of two bromine atoms and one chlorine atom will create a highly characteristic

isotopic pattern for the molecular ion.

Analysis of the Mass Spectrum
Molecular Ion (M⁺): The nominal mass is 269 g/mol (using ¹²C, ¹H, ¹⁴N, ³⁵Cl, ⁷⁹Br).[1][4]

However, the isotopic distribution of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl

≈ 75.8%, ³⁷Cl ≈ 24.2%) will result in a cluster of peaks for the molecular ion.

Isotopic Pattern: The molecular ion region will show a complex pattern. The most intense

peak clusters will be:

M⁺: (contains ⁷⁹Br, ⁷⁹Br, ³⁵Cl)

M+2: (contains one ⁸¹Br or one ³⁷Cl)

M+4: (contains two ⁸¹Br or one ⁸¹Br and one ³⁷Cl)

M+6: (contains two ⁸¹Br and one ³⁷Cl) The relative intensities of these peaks are a

definitive fingerprint for a C₅H₂Br₂ClN species.

Fragmentation: Electron Ionization (EI) would likely induce fragmentation by loss of a

halogen atom.

Predicted Fragmentation Pathway

[C₅H₂Br₂ClN]⁺˙
m/z 269, 271, 273, 275, 277

[C₅H₂BrClN]⁺
m/z 190, 192, 194- Br˙

[C₅H₂Br₂N]⁺˙
m/z 234, 236, 238

- Cl˙

Click to download full resolution via product page
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Caption: Predicted major fragmentation pathways in EI-MS.

m/z (Nominal) Predicted Fragment

269/271/273/275/277 [M]⁺˙ (Molecular Ion Cluster)

190/192/194 [M - Br]⁺

155/157 [M - Br - Cl]⁺

Experimental Protocol for Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a standard

method for volatile, thermally stable compounds.

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile

solvent like dichloromethane or ethyl acetate.

GC Method:

Injector: Set to a temperature that ensures volatilization without degradation (e.g., 250 °C).

Column: Use a standard non-polar column (e.g., DB-5ms).

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at

10-20 °C/min to a final temperature of ~280 °C.

MS Method:

Ion Source: Use standard Electron Ionization (EI) at 70 eV.

Mass Analyzer: Scan a range appropriate for the expected fragments (e.g., m/z 40-350).

Detector: Ensure the detector is calibrated and operating with sufficient gain.

Data Analysis: Identify the peak corresponding to the compound in the total ion

chromatogram (TIC). Analyze the mass spectrum of that peak, paying close attention to the

molecular ion cluster and fragmentation pattern.
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Summary and Integrated Spectroscopic Analysis
The definitive structural confirmation of 2,5-Dibromo-4-chloropyridine is achieved by

integrating the data from all three spectroscopic techniques.

MS confirms the molecular formula C₅H₂Br₂ClN via the molecular weight and the highly

characteristic isotopic pattern.

IR confirms the presence of an aromatic pyridine ring and C-Br/C-Cl bonds.

NMR provides the final, unambiguous proof of structure. The ¹H NMR shows two singlets,

confirming the 3,6-proton substitution pattern, while the ¹³C NMR shows five distinct signals,

confirming the lack of molecular symmetry.

Together, these techniques provide a complementary and comprehensive spectroscopic

fingerprint, allowing for confident identification and quality assessment of 2,5-Dibromo-4-
chloropyridine in any research or development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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